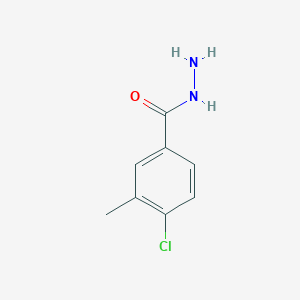

4-Chloro-3-methylbenzhydrazide

Description

4-Chloro-3-methylbenzhydrazide is a substituted benzohydrazide derivative characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. For example, 3-chlorobenzohydrazide derivatives have been prepared by reacting aldehydes like 4-hydroxybenzaldehyde with hydrazide precursors in methanol, forming Schiff base linkages with distinct hydrogen-bonding networks . The chlorine and methyl substituents in this compound likely influence its electronic properties, solubility, and intermolecular interactions, as seen in structurally related compounds.

Properties

IUPAC Name |

4-chloro-3-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEWUFRISVRYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzhydrazide typically involves the reaction of 4-chloro-3-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloro-3-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzhydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of azides or nitro compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzhydrazides.

Scientific Research Applications

4-Chloro-3-methylbenzhydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

- 4-(Dimethylamino)benzohydrazide: Replacing the chloro and methyl groups with a dimethylamino group at the 4-position significantly alters electronic properties. The electron-donating dimethylamino group enhances resonance stabilization, affecting hydrogen-bonding capabilities and lattice energies in crystal structures .

- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : This compound features a benzothiophene core instead of a benzene ring, which increases aromatic π-system complexity. The long pentadecyl chain enhances lipophilicity, contrasting with the compact methyl group in 4-Chloro-3-methylbenzhydrazide .

Hydrogen-Bonding and Crystal Packing

- 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide : The fluorine atom and methoxy group create a distinct hydrogen-bonding network, forming layers parallel to the crystallographic plane. Similarly, this compound’s chloro and methyl groups likely promote intermolecular N–H⋯O and O–H⋯N interactions, as observed in analogous hydrazides .

- 4-(Dimethylamino)benzohydrazide: Exhibits N–H⋯O hydrogen bonds and C–H⋯π interactions, resulting in a layered crystal structure. The absence of bulky substituents (e.g., methyl) in this compound allows tighter packing compared to this compound .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Flexibility : Hydrazides are versatile precursors for Schiff bases and metal complexes. The chloro and methyl groups in this compound could be leveraged to tune solubility and steric effects in drug design .

- Crystallographic Insights : Substituent position (e.g., 3-methyl vs. 4-chloro) critically impacts dihedral angles between aromatic rings, influencing molecular conformation and packing .

- Biological Relevance : Chlorine substitution enhances bioactivity in some hydrazides, as seen in antimicrobial studies of related compounds .

Biological Activity

4-Chloro-3-methylbenzhydrazide is a compound of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activities, including its potential pharmacological applications and environmental interactions.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 187.64 g/mol

This compound features a hydrazide functional group, which is known for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound showed notable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in:

- Increased Caspase Activity : Significant elevation in caspase-3 and caspase-9 activities was observed.

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with an IC50 of approximately 20 µM for MCF-7 cells.

These findings highlight the potential of this compound as a lead for anticancer drug development.

Environmental Impact and Biodegradation

This compound is also relevant in environmental studies, particularly concerning its biodegradation. Research has shown that certain bacterial strains can utilize this compound as a carbon source, facilitating its breakdown in contaminated environments.

Biodegradation Study

A study involving Pseudomonas sp. demonstrated the ability to degrade this compound effectively:

- Degradation Rate : Approximately 75% degradation within 48 hours under optimal conditions.

- Metabolites Identified : Key metabolites included chlorinated phenols, which were further assessed for toxicity.

This bioremediation potential indicates that the compound may be effectively removed from contaminated sites through microbial action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.